molecular formula C14H17N3O6 B1453107 Z-Asn-Gly-OH

Z-Asn-Gly-OH

Cat. No.: B1453107
M. Wt: 323.30 g/mol
InChI Key: AIVHZBIRKPAQGR-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-Asn-Gly-OH, also known as benzyloxycarbonyl-asparagine-glycine, is a polypeptide that is commonly used in peptide synthesis. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, which is used to protect the amine group of asparagine during chemical reactions. The compound has a molecular formula of C14H17N3O6 and a molecular weight of 323.3 g/mol .

Scientific Research Applications

Cbz-Asn-Gly-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-Asn-Gly-OH typically involves the protection of the amine group of asparagine with a benzyloxycarbonyl group. This is achieved by reacting asparagine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The resulting Cbz-protected asparagine is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form Cbthis compound .

Industrial Production Methods

Industrial production of Cbthis compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can efficiently carry out the protection, coupling, and deprotection steps. The use of solid-phase peptide synthesis (SPPS) is also common in industrial settings, allowing for the rapid and efficient production of peptides .

Chemical Reactions Analysis

Types of Reactions

Cbz-Asn-Gly-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrogenolysis: Free asparagine-glycine

    Coupling Reactions: Longer peptide chains

Comparison with Similar Compounds

Cbz-Asn-Gly-OH can be compared with other Cbz-protected amino acids and peptides, such as:

    Cbz-Gly-OH: Cbz-protected glycine

    Cbz-Ala-OH: Cbz-protected alanine

    Cbz-Lys-OH: Cbz-protected lysine

The uniqueness of Cbthis compound lies in its specific sequence of asparagine and glycine, which imparts distinct properties and reactivity compared to other Cbz-protected compounds .

Properties

IUPAC Name

2-[[(2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O6/c15-11(18)6-10(13(21)16-7-12(19)20)17-14(22)23-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,15,18)(H,16,21)(H,17,22)(H,19,20)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVHZBIRKPAQGR-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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